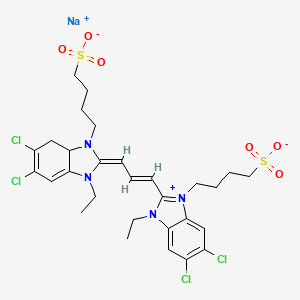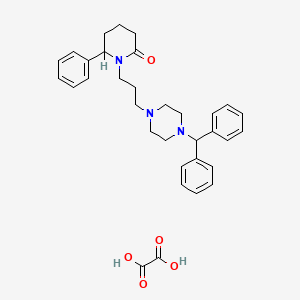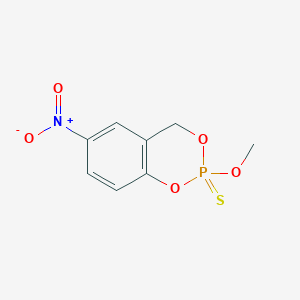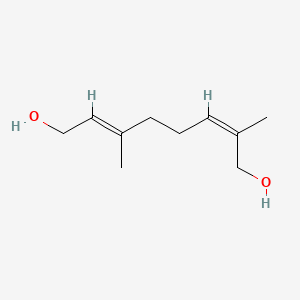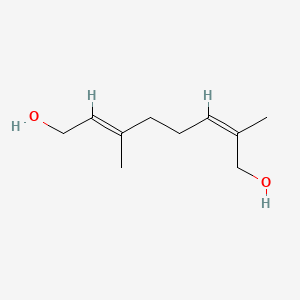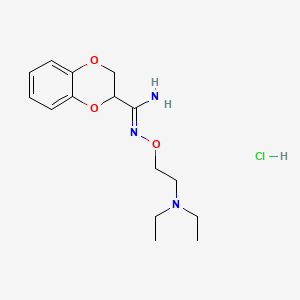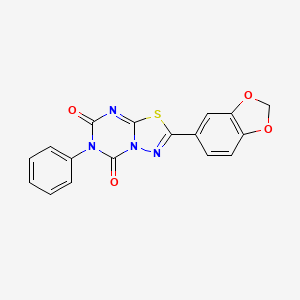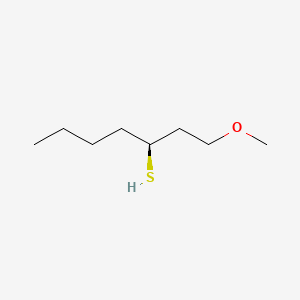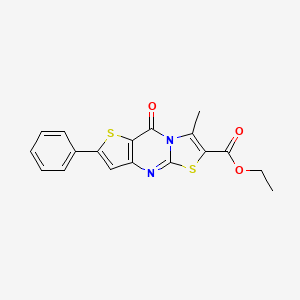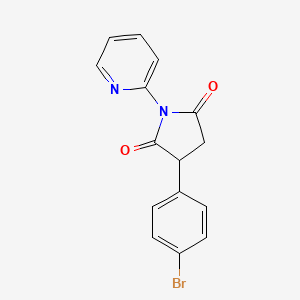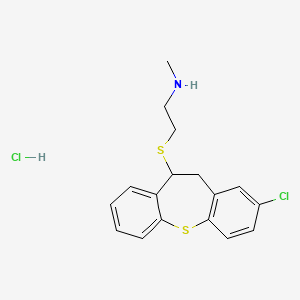
(+-)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a dibenzo(b,f)thiepin ring system, which is a sulfur-containing heterocycle, and a chloro substituent. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride typically involves the reaction of 2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-thiol with N-methyl-2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydro derivative.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chloro substituent can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of (±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)piperidine hydrochloride: This compound shares a similar dibenzo(b,f)thiepin ring system but differs in the presence of a piperidine ring instead of an ethylamine group.
2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthioalkanoic acids: These compounds have a similar core structure but differ in the presence of alkanoic acid groups.
Uniqueness
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
124645-21-2 |
|---|---|
Formule moléculaire |
C17H19Cl2NS2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H18ClNS2.ClH/c1-19-8-9-20-17-11-12-10-13(18)6-7-15(12)21-16-5-3-2-4-14(16)17;/h2-7,10,17,19H,8-9,11H2,1H3;1H |
Clé InChI |
KLVDVWANSGYJPB-UHFFFAOYSA-N |
SMILES canonique |
CNCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


